(E)-3-(2-nitrophenyl)prop-2-en-1-ol
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Overview
Description
(E)-3-(2-nitrophenyl)prop-2-en-1-ol is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a propen-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-nitrophenyl)prop-2-en-1-ol typically involves the reaction of 2-nitrobenzaldehyde with an appropriate reagent to form the desired product. One common method is the condensation reaction between 2-nitrobenzaldehyde and allyl alcohol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and distillation to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-nitrophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 2-nitrobenzaldehyde or 2-nitrobenzoic acid.
Reduction: Formation of 2-aminophenylprop-2-en-1-ol or 2-hydroxyaminophenylprop-2-en-1-ol.
Substitution: Formation of various substituted phenylprop-2-en-1-ol derivatives.
Scientific Research Applications
(E)-3-(2-nitrophenyl)prop-2-en-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-(2-nitrophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of various biological pathways, including those involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-nitrophenyl)prop-2-en-1-ol
- (E)-3-(3-nitrophenyl)prop-2-en-1-ol
- (E)-3-(2-nitrophenyl)acrylaldehyde
Uniqueness
(E)-3-(2-nitrophenyl)prop-2-en-1-ol is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H9NO3 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
(E)-3-(2-nitrophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H9NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-6,11H,7H2/b5-3+ |
InChI Key |
JQDUHQARXQIRHF-HWKANZROSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/CO)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=CCO)[N+](=O)[O-] |
Origin of Product |
United States |
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